molecular formula C18H14N2O4S2 B2865973 Ethyl 5-(benzofuran-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 923457-86-7

Ethyl 5-(benzofuran-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No. B2865973
CAS RN: 923457-86-7
M. Wt: 386.44
InChI Key: PFSHWOMZZUMNJP-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The chemical structure of benzofuran compounds is composed of fused benzene and furan rings . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been identified to possess significant anticancer properties. The core structure of benzofuran is utilized in the synthesis of new compounds that exhibit potential as anticancer agents . The unique chemical structure of Ethyl 5-(benzofuran-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate could be explored for its efficacy against various cancer cell lines, with a focus on understanding its mechanism of action and potential pathways it affects.

Anti-Infective Agents

Studies have shown that benzofuran compounds exhibit strong biological activities, including antibacterial, antifungal, and antiviral effects . This compound could be researched for its use as an anti-infective agent, potentially leading to the development of new medications for treating infectious diseases.

Anti-Oxidative Properties

Benzofuran derivatives are known for their anti-oxidative activities. The compound could be analyzed for its ability to scavenge free radicals and protect against oxidative stress, which is a common factor in many chronic diseases .

Drug Synthesis and Design

The complex structure of this compound offers a unique opportunity for the synthesis of novel drugs. Its synthesis could involve advanced techniques such as free radical cyclization cascade, which is beneficial for creating intricate polycyclic benzofuran compounds .

Mechanism of Action

While the mechanism of action can vary depending on the specific benzofuran derivative and its biological target, many benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely depending on their specific structures. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Benzofuran compounds are a promising area of research in medicinal chemistry due to their diverse pharmacological activities. Future research may focus on developing novel benzofuran derivatives with enhanced efficacy compared to conventional treatments .

properties

IUPAC Name

ethyl 5-(1-benzofuran-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-3-23-18(22)15-10(2)14(25-9-19)17(26-15)20-16(21)13-8-11-6-4-5-7-12(11)24-13/h4-8H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHWOMZZUMNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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